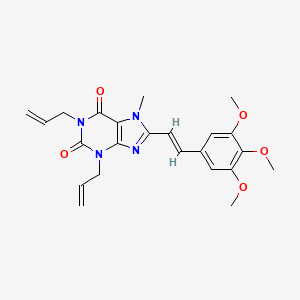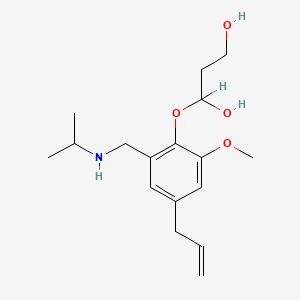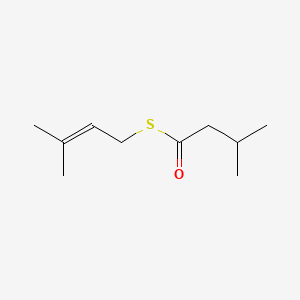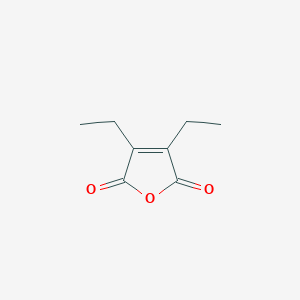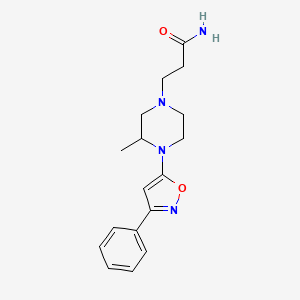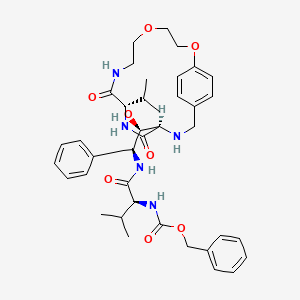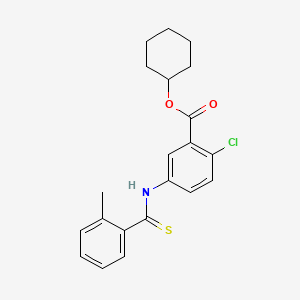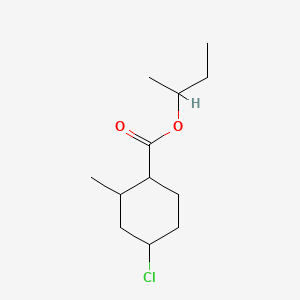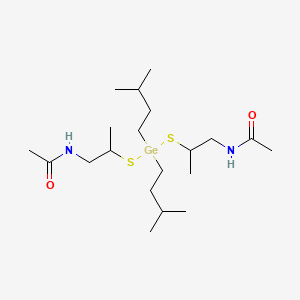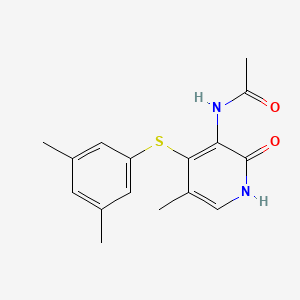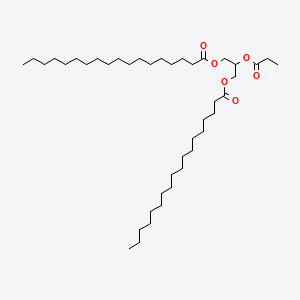
Glyceryl distearate 2-propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glyceryl distearate 2-propionate: is a chemical compound that belongs to the class of glycerolipids. It is an ester formed from glycerol, stearic acid, and propionic acid. This compound is known for its applications in various fields, including pharmaceuticals, cosmetics, and food industries, due to its emulsifying and stabilizing properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Glyceryl distearate 2-propionate can be synthesized through the esterification of glycerol with stearic acid and propionic acid. The reaction typically involves heating glycerol with stearic acid and propionic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction .
Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: Glyceryl distearate 2-propionate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Glycerol, stearic acid, and propionic acid.
Oxidation: Peroxides and other oxidation products.
Reduction: Alcohols and acids corresponding to the ester bonds.
Applications De Recherche Scientifique
Glyceryl distearate 2-propionate has several scientific research applications:
Pharmaceuticals: It is used as an excipient in drug formulations to enhance the solubility and bioavailability of poorly water-soluble drugs.
Food Industry: It is used as an emulsifier in food products to improve the consistency and shelf-life of processed foods.
Nanotechnology: this compound is used in the preparation of nanostructured lipid carriers for drug delivery applications.
Mécanisme D'action
The mechanism of action of glyceryl distearate 2-propionate involves its ability to form stable emulsions and enhance the solubility of hydrophobic compounds. In drug delivery systems, it helps in the encapsulation of active pharmaceutical ingredients, protecting them from degradation and improving their bioavailability. The compound interacts with lipid membranes, facilitating the transport of encapsulated drugs across biological barriers .
Comparaison Avec Des Composés Similaires
Glyceryl stearate: Similar to glyceryl distearate 2-propionate but lacks the propionate group.
Glyceryl monostearate: Contains only one stearic acid molecule and is used as an emulsifier and thickening agent.
Glyceryl tristearate: Contains three stearic acid molecules and is used in food and cosmetic formulations.
Uniqueness: this compound is unique due to the presence of the propionate group, which imparts specific emulsifying and stabilizing properties. This makes it particularly useful in formulations where enhanced stability and solubility are required .
Propriétés
Numéro CAS |
136552-27-7 |
|---|---|
Formule moléculaire |
C42H80O6 |
Poids moléculaire |
681.1 g/mol |
Nom IUPAC |
(3-octadecanoyloxy-2-propanoyloxypropyl) octadecanoate |
InChI |
InChI=1S/C42H80O6/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41(44)46-37-39(48-40(43)6-3)38-47-42(45)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h39H,4-38H2,1-3H3 |
Clé InChI |
OGIHMAJVGSXTGA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenol](/img/structure/B12737546.png)
